molecular formula C11H20N4 B15045462 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine

Cat. No.: B15045462
M. Wt: 208.30 g/mol
InChI Key: DHSCJLUFPXETDH-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine moietyThe pyrazole ring is known for its versatility in organic synthesis and its presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with piperazine under nucleophilic substitution conditions. The reaction is often catalyzed by acids to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors, it helps inhibit the enzyme’s activity, thereby regulating blood glucose levels in diabetic patients .

Comparison with Similar Compounds

  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)piperazine
  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-amine)

Uniqueness: 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C11H20N4/c1-3-15-11(8-10(2)13-15)9-14-6-4-12-5-7-14/h8,12H,3-7,9H2,1-2H3

InChI Key

DHSCJLUFPXETDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CN2CCNCC2

Origin of Product

United States

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